molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2513747
CAS No.: 688354-87-2
M. Wt: 271.34
InChI Key: CWIWHIRWCGSPJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione consists of a quinazoline ring attached to a methylfuran ring via a methylene bridge. The quinazoline ring contains a thione group, which is a sulfur analog of a carbonyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in various reactions. For instance, furfuryl alcohol derivatives have been used in the production of bis(furan-2-yl)methane derivatives, a process that involves a catalyst-free method in the presence of H2O and air .

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, which showed promising activity against microbes, as well as notable analgesic and anti-inflammatory effects. The study suggests that specific substituents at the 3rd position of the quinazoline derivatives are crucial for these activities, highlighting the therapeutic potential of these compounds in developing new treatments with reduced side effects (Dash et al., 2017).

Antitumor Activity

The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, was aimed at improving its in vivo evaluability due to its low aqueous solubility. Bavetsias et al. (2002) introduced amino functionalities at the 2-position of the quinazolin-4-one ring, resulting in compounds that were not only more water-soluble than CB30865 but also exhibited up to six-fold higher cytotoxicity, retaining the unique biochemical characteristics of the original compound (Bavetsias et al., 2002).

Synthesis and Biological Activity

The synthesis of new compounds with potential biological activity is an ongoing area of research. For instance, compounds with a quinazoline backbone have been designed to target specific biological pathways. The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds by Párkányi and Schmidt (2000) aimed at exploring their biological activities, with expectations of these compounds to exhibit significant biological effects (Párkányi & Schmidt, 2000).

Antioxidant, Anti-inflammatory, and Analgesic Activities

El-Gazzar et al. (2009) synthesized azolopyrimidoquinolines and pyrimidoquinazolines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Their findings indicated that certain compounds within this series showed high inhibitory antioxidant activity and potent anti-inflammatory effects, suggesting their potential for therapeutic applications (El-Gazzar et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione involves the reaction of 5-methylfurfural with thiourea followed by reaction with 2-chloro-4-methylquinazoline.", "Starting Materials": [ "5-methylfurfural", "thiourea", "2-chloro-4-methylquinazoline" ], "Reaction": [ "5-methylfurfural is reacted with thiourea in the presence of a catalyst such as hydrochloric acid to form 5-methylfurfurylthiourea.", "5-methylfurfurylthiourea is then reacted with 2-chloro-4-methylquinazoline in the presence of a base such as sodium hydroxide to form the desired product, 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione." ] }

CAS No.

688354-87-2

Molecular Formula

C14H13N3OS

Molecular Weight

271.34

IUPAC Name

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19)

InChI Key

CWIWHIRWCGSPJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

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